Ethylammonium nitrate
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Overview
Description
Preparation Methods
Ethylammonium nitrate can be synthesized through several methods:
Reaction between ethanol and ammonia:
Reductive amination of acetaldehyde: This method involves the reaction of acetaldehyde with ammonia and hydrogen to produce ethylaminium.
Hydrogenation of nitro compounds: This compound can also be obtained by the hydrogenation of nitro compounds in the presence of a nickel catalyst.
Chemical Reactions Analysis
Ethylammonium nitrate undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ethylaminium salts.
Oxidation: This compound can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.
N-alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Common reagents used in these reactions include acyl chlorides, alkyl halides, and strong oxidizers like potassium permanganate. The major products formed from these reactions include amides, ethylaminium salts, acetaldehyde, and secondary and tertiary amines .
Scientific Research Applications
Ethylammonium nitrate has numerous applications in scientific research:
Mechanism of Action
Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Ethylammonium nitrate can be compared with other similar compounds, such as:
Methylamine (CH₃NH₂): A simpler amine with one less carbon atom.
Ethylenediamine (C₂H₄(NH₂)₂): A diamine with two amine groups.
Propylamine (C₃H₇NH₂): A primary amine with one additional carbon atom compared to ethylaminium.
This compound is unique due to its balance of simplicity and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C2H8N+ |
---|---|
Molecular Weight |
46.09 g/mol |
IUPAC Name |
ethylazanium |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |
InChI Key |
QUSNBJAOOMFDIB-UHFFFAOYSA-O |
SMILES |
CC[NH3+] |
Canonical SMILES |
CC[NH3+] |
Pictograms |
Irritant |
Synonyms |
ethylammonium ethylammonium nitrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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